5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one”, there are related compounds that have been synthesized. For instance, a similar compound, “5-bromo-1-decylindolin-2-one”, was synthesized without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Scientific Research Applications
Synthesis and Molecular Structure
5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one is utilized in the synthesis of complex organic compounds and the study of molecular structures. For example, it has been involved in the practical synthesis of CCR5 antagonists, which are significant in the treatment of HIV, through a method that includes esterification and the Suzuki−Miyaura reaction, showcasing its utility in creating medically relevant molecules (Ikemoto et al., 2005). Additionally, its derivatives have been examined for their crystal structures, providing insights into molecular conformation and interactions, which is crucial for understanding compound behavior and reactivity (Kravtsov et al., 2012).
Antitumor and Antimicrobial Activities
This compound and its derivatives have been explored for their antitumor properties, with some showing potent inhibitory activity against human breast cancer cell lines, indicating potential for cancer therapy research (Shi et al., 1996). Furthermore, novel triazole derivatives synthesized from related compounds have demonstrated antimicrobial activities, suggesting their applicability in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
Research into marine red algae has led to the isolation of bromophenols, structurally related to this compound, which exhibited strong antioxidant activities. This highlights the potential of such compounds in food preservation and the development of natural antioxidant agents (Li et al., 2011).
Antipsychotic and Anxiolytic Research
Conformationally restricted analogues of remoxipride, a compound related to this compound, have been synthesized and evaluated for their antidopaminergic properties, contributing to antipsychotic agent development (Norman et al., 1993). This compound's framework has also been used in the synthesis of fluorescent probes sensitive to amines, offering tools for biochemical research and diagnostics (Lee et al., 2004).
Properties
IUPAC Name |
5-bromo-7-methyl-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQARLDHMGBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289541 | |
Record name | 5-Bromo-7-methyl-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268153-81-6 | |
Record name | 5-Bromo-7-methyl-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268153-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methyl-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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